molecular formula C8H8N4O B1386129 1H-indazole-6-carbohydrazide CAS No. 1086392-18-8

1H-indazole-6-carbohydrazide

Cat. No.: B1386129
CAS No.: 1086392-18-8
M. Wt: 176.18 g/mol
InChI Key: KENXPCFIMIWOSV-UHFFFAOYSA-N
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Description

1H-Indazole-6-carbohydrazide is a heterocyclic compound that features an indazole ring system with a carbohydrazide functional group at the 6-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carbohydrazide group further enhances the compound’s reactivity and potential for forming various derivatives.

Biochemical Analysis

Biochemical Properties

1H-Indazole-6-carbohydrazide plays a pivotal role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as aldol reductase and acetylcholinesterase . These interactions are primarily inhibitory, where this compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Moreover, it affects gene expression by modulating transcription factors and signaling molecules, thereby altering the expression of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on enzymes and cellular processes, indicating its potential for sustained therapeutic applications . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different biochemical properties. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within specific tissues may influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Uniqueness: 1H-Indazole-6-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential for forming various derivatives. This functional group also contributes to the compound’s diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

1H-indazole-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENXPCFIMIWOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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